LOXL2 Inhibitory Potency: Moderate Band Within the PharmAkea Patent Series
In the recombinant human LOXL2 Amplex Red fluorescence assay (CHO cell expression, DAP substrate), the target compound's structural analog Compound 2-3 (BindingDB BDBM50232693) exhibits an IC50 of 321 nM [1]. This positions the target chemotype in the moderate-potency band of the patent series, above the weakly active pyridinyl Compound 4-2 (IC50 431 nM [2]) but below the more potent benzylamine Compound 4-7 (IC50 78 nM [3]). Such moderate potency is often desirable for tool compounds where complete target ablation is not the experimental goal, allowing dose-dependent pharmacology to be resolved [4].
| Evidence Dimension | LOXL2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 321 nM (Compound 2-3, same chemotype series) |
| Comparator Or Baseline | Compound 4-2: 431 nM; Compound 4-7: 78 nM; Compound 4-11: 203 nM |
| Quantified Difference | ~1.3-fold more potent than Compound 4-2; ~4.1-fold less potent than Compound 4-7 |
| Conditions | Recombinant human LOXL2 expressed in CHO cells; H2O2 production measured via Amplex Red fluorescence with DAP substrate |
Why This Matters
Provides a calibrated potency anchor for experimental design, enabling informed selection of concentration ranges for dose-response and selectivity profiling studies.
- [1] BindingDB Entry BDBM50232693. CHEMBL4072524; US11358936, Compound 2-3. IC50: 321 nM (recombinant human LOXL2, CHO cells). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50232693 (accessed 2026-05-09). View Source
- [2] BindingDB Entry BDBM50232694. CHEMBL4079586; US11358936, Compound 4-2. IC50: 431 nM (recombinant human LOXL2, CHO cells). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50232694 (accessed 2026-05-09). View Source
- [3] BindingDB Entry BDBM50266822. CHEMBL4079398. IC50: 78 nM (human LOXL2, CHO cells). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50266822 (accessed 2026-05-09). View Source
- [4] Hutchinson, J. H. et al. Small molecule lysyl oxidase-like 2 (LOXL2) inhibitors: the identification of an inhibitor selective for LOXL2 over LOX. ACS Med. Chem. Lett. 2017, 8, 423–427. View Source
